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molecular formula C34H38 B8558083 2,9-Dihexylpentacene CAS No. 503603-27-8

2,9-Dihexylpentacene

Cat. No. B8558083
M. Wt: 446.7 g/mol
InChI Key: RULVTSKZGQBWCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06974877B2

Procedure details

A mixture of 1.0 grams of 3,10-dihexylpentacene-5,12-dione and 2.5 grams of aluminum tri(sec-butoxide) in 50 mL of mesitylene was heated to 155° C. for 2 days and cooled. The reaction mixture was filtered and the residue washed with concentrated HCl to give 2,9-dihexylpentacene.
Name
3,10-dihexylpentacene-5,12-dione
Quantity
1 g
Type
reactant
Reaction Step One
Name
aluminum tri(sec-butoxide)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[CH:11]=[C:12]3[C:25]([C:26](=O)[C:27]=2[CH:28]=1)=[CH:24][C:23]1[C:14]([C:15](=O)[C:16]2[C:21]([CH:22]=1)=[CH:20][CH:19]=[C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])[CH:17]=2)=[CH:13]3)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].CC(CC)[O-].CC(CC)[O-].CC(CC)[O-].[Al+3]>C1(C)C=C(C)C=C(C)C=1>[CH2:1]([C:7]1[CH:8]=[CH:9][C:10]2[C:27](=[CH:26][C:25]3[C:12]([CH:11]=2)=[CH:13][C:14]2[C:23](=[CH:22][C:21]4[C:16]([CH:15]=2)=[CH:17][C:18]([CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH3:35])=[CH:19][CH:20]=4)[CH:24]=3)[CH:28]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6] |f:1.2.3.4|

Inputs

Step One
Name
3,10-dihexylpentacene-5,12-dione
Quantity
1 g
Type
reactant
Smiles
C(CCCCC)C=1C=CC=2C=C3C=C4C(C5=CC(=CC=C5C=C4C=C3C(C2C1)=O)CCCCCC)=O
Name
aluminum tri(sec-butoxide)
Quantity
2.5 g
Type
reactant
Smiles
CC([O-])CC.CC([O-])CC.CC([O-])CC.[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC(=CC(=C1)C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
155 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the residue washed with concentrated HCl

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC2=CC3=CC4=CC5=CC=C(C=C5C=C4C=C3C=C2C=C1)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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